Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate
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Overview
Description
Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate is a chemical compound with a complex structure that includes a hydrazinecarboximidamide group and a 2-methylphenyl group, combined with a nitrate ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate typically involves the reaction of hydrazinecarboximidamide with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted hydrazine derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboximidamide, N,N-dimethyl-2-(2-methylphenyl)-: Similar structure but with additional methyl groups.
N-Phenylphthalimide: Contains a phthalimide group instead of a hydrazinecarboximidamide group.
Uniqueness
Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
94221-17-7 |
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Molecular Formula |
C8H13N5O3 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-amino-2-(2-methylphenyl)guanidine;nitric acid |
InChI |
InChI=1S/C8H12N4.HNO3/c1-6-4-2-3-5-7(6)11-8(9)12-10;2-1(3)4/h2-5H,10H2,1H3,(H3,9,11,12);(H,2,3,4) |
InChI Key |
VLGUOHPPNTVGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)NN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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